molecular formula C10H9N7O3 B11036939 2-methoxy-N-(6-oxopyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-7(6H)-yl)acetamide

2-methoxy-N-(6-oxopyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-7(6H)-yl)acetamide

Cat. No.: B11036939
M. Wt: 275.22 g/mol
InChI Key: BNARVNQONOFWLE-UHFFFAOYSA-N
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Description

2-methoxy-N-(6-oxopyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-7(6H)-yl)acetamide is a complex heterocyclic compound that features a unique fusion of pyridine, triazole, and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(6-oxopyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-7(6H)-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyridine Ring: Starting with a suitable pyridine derivative, such as 2-aminopyridine, which undergoes nitration and subsequent reduction to form 2-amino-3-nitropyridine.

    Triazole Ring Formation: The amino group of the pyridine derivative reacts with hydrazine to form a triazole ring through cyclization.

    Triazine Ring Formation: The triazole intermediate is then reacted with cyanogen bromide to form the triazine ring.

    Methoxylation and Acetylation: The final steps involve methoxylation and acetylation to introduce the methoxy and acetamide groups, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Solvent Selection: Choosing appropriate solvents to maximize solubility and reaction efficiency.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(6-oxopyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-7(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the triazole and triazine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-methoxy-N-(6-oxopyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-7(6H)-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-methoxy-N-(6-oxopyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-7(6H)-yl)acetamide exerts its effects involves:

    Molecular Targets: The compound targets specific enzymes and receptors in biological systems, such as DNA polymerase and topoisomerase.

    Pathways Involved: It interferes with DNA replication and repair pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-(6-oxopyrido[4,3-d]pyrimidin-7(6H)-yl)acetamide
  • 2-methoxy-N-(6-oxopyrido[4,3-e][1,2,4]triazolo[4,3-c][1,2,4]triazin-7(6H)-yl)acetamide

Uniqueness

Compared to similar compounds, 2-methoxy-N-(6-oxopyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-7(6H)-yl)acetamide is unique due to its specific ring fusion pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and application development.

Properties

Molecular Formula

C10H9N7O3

Molecular Weight

275.22 g/mol

IUPAC Name

2-methoxy-N-(10-oxo-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetamide

InChI

InChI=1S/C10H9N7O3/c1-20-4-7(18)15-16-3-2-6-8(9(16)19)13-14-10-11-5-12-17(6)10/h2-3,5H,4H2,1H3,(H,15,18)

InChI Key

BNARVNQONOFWLE-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NN1C=CC2=C(C1=O)N=NC3=NC=NN23

Origin of Product

United States

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